Quercetin-d3 (hydrate)
Description
Significance of Deuterated Analogs in Chemical and Biological Research
The substitution of hydrogen (¹H) with its stable isotope, deuterium (B1214612) (²H), is a specific type of isotopic labeling known as deuteration. This seemingly subtle structural modification—the addition of a neutron—can have significant consequences for the molecule's behavior in chemical and biological systems. libretexts.org The primary reason for this is the Kinetic Isotope Effect (KIE) . libretexts.orgnih.gov
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. princeton.edu Consequently, breaking a C-D bond requires more energy than breaking a C-H bond. This difference in bond energy leads to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. libretexts.orgnih.gov This phenomenon is the essence of the deuterium KIE, expressed as the ratio of the reaction rate for the hydrogen-containing compound (kH) to the rate for the deuterium-containing compound (kD). libretexts.org
Researchers leverage the KIE as a mechanistic probe to understand reaction pathways. researchgate.netescholarship.org If deuteration at a specific position in a molecule slows down a reaction, it provides strong evidence that the C-H bond at that position is broken during the rate-limiting step. nih.govresearchgate.net This principle is widely applied in studying enzyme mechanisms, particularly for enzymes like cytochromes P450 that are heavily involved in metabolism. nih.gov By observing a deuterium KIE, researchers can confirm that C-H bond abstraction is a key part of the catalytic process. nih.gov
Overview of Quercetin-d3 (Hydrate) as a Research Probe
Quercetin-d3 (hydrate) is the deuterated analog of quercetin (B1663063), a prominent flavonoid found in many fruits and vegetables and known for its antioxidant and anti-inflammatory properties. frontiersin.orgmdpi.com The "d3" designation indicates that three hydrogen atoms in the quercetin molecule have been replaced with deuterium atoms.
The primary and most widespread application of Quercetin-d3 (hydrate) in research is as an internal standard for the precise quantification of quercetin in various analytical methods, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgjfda-online.comnih.gov The importance of quercetin's parent compound, known for its potential effects on metabolic health, necessitates accurate measurement in biological samples to understand its bioavailability and pharmacokinetics. frontiersin.orgnih.govnih.gov Studies determining quercetin concentrations in plasma, milk, and other biological fluids rely on a reliable internal standard to ensure the accuracy of the findings. nih.govsimulations-plus.comresearchgate.net Quercetin-d3 serves this role perfectly due to its chemical similarity and mass difference from native quercetin.
By enabling accurate quantification, Quercetin-d3 (hydrate) is an essential tool in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of quercetin. nih.govmdpi.com The low bioavailability of quercetin makes sensitive and precise analytical methods, supported by deuterated standards, crucial for understanding how its concentration and form change over time in the body. mdpi.commdpi.com These studies are fundamental to bridging the gap between the observed biological activities of quercetin in vitro and its potential effects in vivo.
Data Tables
Table 1: Chemical Properties of Quercetin-d3 (hydrate)
| Property | Value | Source(s) |
| Formal Name | 2-(4,5-dihydroxyphenyl-2,3,6-d3)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, hydrate (B1144303) | |
| Molecular Formula | C₁₅H₇D₃O₇ • xH₂O | |
| Formula Weight | 305.3 | |
| Purity | ≥99% deuterated forms (d₁-d₃) | |
| Formulation | A solid |
Note: Data sourced from publicly available chemical supplier catalogs for research-grade compounds.
Table 2: Research Applications of Quercetin-d3 (hydrate)
| Application | Description | Key Technique(s) | Source(s) |
| Internal Standard | Used for the accurate quantification of quercetin in biological and other complex matrices. | GC-MS, LC-MS, UHPLC-MS/MS | acs.orgjfda-online.comnih.gov |
| Pharmacokinetic Studies | Facilitates the precise measurement of quercetin concentrations in plasma over time to determine absorption, bioavailability, and elimination rates. | LC-MS/MS | nih.govsimulations-plus.comresearchgate.net |
| Metabolic Studies | Enables the tracking and quantification of quercetin and its metabolites in biological systems to understand its metabolic fate. | LC-MS/MS | creative-proteomics.comahajournals.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H12O8 |
|---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one;hydrate |
InChI |
InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2/i1D,2D,3D; |
InChI Key |
OKXFBEYCJRMINR-KADUPEOVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H].O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Approaches to Deuterium (B1214612) Labeling of Quercetin (B1663063)
The introduction of deuterium into the quercetin structure is primarily achieved through two main strategies: hydrogen-deuterium exchange reactions and stereoselective deuteration. These methods leverage the chemical properties of the quercetin molecule to replace specific hydrogen atoms with deuterium.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-deuterium (H-D) exchange is a common and effective method for labeling flavonoids like quercetin. researchgate.netthermofisher.com This process involves the exchange of labile protons on the quercetin molecule with deuterium from a deuterated source, typically deuterium oxide (D₂O), often under controlled conditions of temperature and pH. researchgate.neteurekaselect.com
Several approaches can be employed to facilitate H-D exchange:
Base-Catalyzed Exchange: The use of a base can facilitate the deprotonation of the aromatic rings of quercetin, allowing for the substitution of hydrogen with deuterium. researchgate.neteurekaselect.com A mild and environmentally friendly protocol utilizes biologically compatible bases like L-arginine or TRIS in an aqueous solution of D₂O. eurekaselect.com This method has been shown to be effective for the selective deuteration of rutin (B1680289) (quercetin-3-O-rutinoside), a glycoside of quercetin, at specific aromatic positions. researchgate.neteurekaselect.com The level of deuteration can be conveniently monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. eurekaselect.com
Acid-Catalyzed Exchange: Acidic conditions can also promote H-D exchange. For instance, D₃PO₄·BF₃/D₂O has been used as a deuteration reagent for the synthesis of various deuterium-labeled polyhydroxy flavones and 3-flavonols, including quercetin derivatives. researchgate.net
Metal-Catalyzed Exchange: Platinum on carbon (Pt/C) has been demonstrated as an effective catalyst for H-D exchange on aromatic rings using D₂O as the deuterium source under a hydrogen atmosphere. researchgate.net This method is applicable to a variety of aromatic compounds. researchgate.net
Microwave-Assisted Exchange: Microwave irradiation can be used to accelerate the deuteration process. This has been applied in the synthesis of isotopically labeled prenylated flavonoids, where microwave-assisted demethylation can simultaneously enrich the compounds with deuterium. frontiersin.org
The specific positions on the quercetin molecule that undergo deuteration depend on the reaction conditions. For instance, in rutin, hydrogens at positions 6 and 8 are readily exchanged at room temperature under alkaline conditions, while hydrogens at positions 2', 5', and 6' require heating for replacement. researchgate.net In Quercetin-d3 (hydrate), the deuterium atoms are typically located on the B-ring at positions 2', 5', and 6'. caymanchem.com
Stereoselective Deuteration Strategies
While H-D exchange is a powerful tool, achieving stereoselective deuteration, where deuterium is introduced at a specific stereocenter, requires more sophisticated synthetic strategies. Although less commonly detailed specifically for Quercetin-d3, general methodologies for the stereoselective synthesis of flavonoids can be adapted for this purpose. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Approaches that could be theoretically applied or adapted for stereoselective deuteration of quercetin precursors include:
Asymmetric Hydrogenation/Deuteration: The reduction of a suitable precursor, such as a chalcone (B49325), using a chiral catalyst in the presence of a deuterium source could lead to a stereoselectively deuterated dihydroquercetin, which could then be oxidized to quercetin.
Enzyme-Catalyzed Reactions: Enzymes involved in flavonoid biosynthesis are known for their high stereoselectivity. rushim.ru In principle, engineered enzymes could be used to catalyze the stereospecific incorporation of deuterium from a deuterated substrate. For example, chalcone isomerase specifically generates (2S)-flavanones from chalcones, setting the stereochemistry at the C-2 position. rushim.ru
It is important to note that the primary focus for commercially available Quercetin-d3 is typically on achieving a high level of isotopic enrichment rather than specific stereoselectivity at a single chiral center, as the deuteration is often on the aromatic rings. caymanchem.com
Purification and Characterization of Quercetin-d3 (Hydrate) Synthesis Products
Following the synthesis and isotopic labeling, the resulting Quercetin-d3 (hydrate) must be purified and thoroughly characterized to ensure its identity, purity, and the extent of deuterium incorporation.
Purification Techniques:
Chromatography: Various chromatographic techniques are employed to purify the synthesized product. These include:
Column Chromatography: A fundamental technique for separating the desired deuterated compound from unreacted starting materials and byproducts. researchgate.net
High-Performance Liquid Chromatography (HPLC): A highly efficient method for the purification and analysis of flavonoids. creative-proteomics.comscielo.org.pe It offers high resolution and precision. scielo.org.pe
High-Performance Thin-Layer Chromatography (HPTLC): Can be used for the analysis and purification of flavonoid extracts. researchgate.net
Characterization Methods:
A combination of spectroscopic and analytical techniques is used to confirm the structure and isotopic labeling of Quercetin-d3 (hydrate).
Mass Spectrometry (MS): This is a crucial technique for determining the molecular weight of the deuterated compound and confirming the incorporation of deuterium atoms. creative-proteomics.comscielo.org.pe High-resolution mass spectrometry (HRMS) provides precise mass measurements. nih.gov Liquid chromatography-mass spectrometry (LC-MS) and LC-tandem mass spectrometry (LC-MS/MS) are powerful tools for both quantification and structural elucidation. creative-proteomics.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compound. mdpi.comnih.gov In the context of deuteration, ¹H NMR is particularly useful for determining the positions and extent of deuterium incorporation by observing the disappearance or reduction of specific proton signals. eurekaselect.com Two-dimensional NMR techniques can provide further structural details. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. mdpi.comnih.gov
Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen) of the compound, which can be used to support the proposed chemical formula. nih.gov
X-ray Diffraction (XRD): For solid samples, XRD can be used to determine the crystalline structure of the compound. mdpi.com
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to characterize the melting point and thermal properties of the synthesized product. researchgate.net
The combination of these purification and characterization methods ensures the high purity and well-defined isotopic labeling of Quercetin-d3 (hydrate) required for its use as an internal standard and in various research applications. caymanchem.com
Advanced Analytical Methodologies and Applications of Quercetin D3 Hydrate
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) has become an indispensable tool in analytical chemistry, offering unparalleled sensitivity and selectivity. scispace.com When coupled with chromatographic techniques, it provides a powerful platform for the quantification of specific compounds within complex mixtures. In this context, Quercetin-d3 (hydrate) plays a crucial role.
Isotope Dilution Mass Spectrometry (IDMS) for Quercetin (B1663063) Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving accurate and traceable quantitative measurements. nih.govnih.gov The method involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, Quercetin-d3 (hydrate)—to the sample. nih.gov This labeled compound, or internal standard, behaves almost identically to the unlabeled analyte (quercetin) throughout the sample preparation and analysis process. nih.gov
Any sample loss or variation during extraction, derivatization, or injection will affect both the analyte and the internal standard equally. nih.gov By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant despite variations in sample handling. nih.gov This approach effectively corrects for systematic errors that can plague other quantification methods. researchgate.net
The use of stable isotope-labeled internal standards like Quercetin-d3 is considered the gold standard in quantitative bioanalysis, providing a direct link to the International System of Units (SI) and ensuring the highest level of accuracy. nih.govnih.gov
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of flavonoids like quercetin, a derivatization step is often necessary to increase their volatility. researchgate.net Quercetin-d3 (hydrate) serves as an ideal internal standard in GC-MS-based methods for quercetin quantification. caymanchem.com
A method for quantifying quercetin and kaempferol (B1673270) in human urine utilized deuterated internal standards for both analytes. nih.gov The samples were processed using solid-phase extraction and then analyzed by GC-MS. nih.gov The use of deuterated standards ensured high precision in the quantification. nih.gov In another study, the analysis of 24R,25-dihydroxyvitamin D3 in rat serum was performed using a trideuterated derivative as an internal standard, demonstrating the utility of deuterated standards in GC-MS analysis of biological samples. nih.gov
Application in Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.gov Quercetin-d3 (hydrate) is frequently employed as an internal standard in LC-MS methods for the quantification of quercetin and its metabolites in various biological matrices. caymanchem.commdpi.com
The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in ionization efficiency, which are common challenges in LC-MS analysis. scispace.com For instance, a sensitive and specific LC-MS/MS method was developed for the quantification of quercetin in human plasma and urine, highlighting the necessity of such assays for pharmacokinetic studies. nih.gov Similarly, LC-MS/MS methods have been developed for the simultaneous determination of quercetin and other compounds, such as podophyllotoxin (B1678966) and kaempferol in podophyllin, and for the quantification of quercetin and trans-resveratrol in rat serum. mdpi.comjfda-online.com These methods often rely on the principle of using an internal standard to ensure accuracy and reproducibility. mdpi.comjfda-online.com
Role as an Internal Standard in Bioanalytical Assays
The primary role of Quercetin-d3 (hydrate) is to serve as an internal standard in bioanalytical assays. caymanchem.comaptochem.com An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. aptochem.com The ideal internal standard has physicochemical properties very similar to the analyte. nih.gov Stable isotope-labeled compounds, such as Quercetin-d3, are considered the most suitable internal standards because their chemical and physical behavior is nearly identical to that of the corresponding unlabeled analyte. scispace.comaptochem.com
Advantages of using Quercetin-d3 (hydrate) as an internal standard:
Correction for Variability: It corrects for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. aptochem.com
Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method. nih.gov
Co-elution: It typically co-elutes with the analyte, which helps to compensate for matrix effects that can suppress or enhance the analyte's signal. aptochem.com
Robustness: It contributes to the development of robust and high-throughput bioanalytical methods. aptochem.com
It is important to ensure the purity of the internal standard, as impurities can lead to significant issues during method development and validation. nih.gov
Utilization in Metabolite Identification and Profiling Studies
Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. These studies are crucial for understanding the complex biochemical processes that occur in biological systems. Quercetin-d3 (hydrate) can be a valuable tool in these investigations.
In studies aiming to identify and quantify quercetin and its various metabolites, Quercetin-d3 can be used as a spike-in standard. This allows for the accurate quantification of quercetin metabolites by correcting for analytical variability. For example, a study on the phase II metabolism of quercetin in rat and human in vitro models led to the identification of 14 different quercetin conjugates. acs.org While this study did not explicitly use Quercetin-d3, the use of such a standard would be beneficial in similar future studies to accurately quantify the formation of these metabolites.
Metabolomic analyses have been used to investigate the effects of quercetin on various biological systems. For instance, a study combining transcriptomic and metabolomic analyses revealed that quercetin could alleviate reflux esophagitis in rats by modulating bile acid metabolism. plos.org Another study used metabolomics to identify metabolites produced by human umbilical vein endothelial cells in response to high glucose and quercetin treatment. nih.gov In such studies, Quercetin-d3 could be used to precisely track the metabolic fate of quercetin itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies of Deuterated Flavonoids
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules and for studying their interactions with other molecules. researchgate.netanalis.com.my While mass spectrometry provides information about the mass-to-charge ratio of a molecule, NMR provides detailed information about the connectivity of atoms within a molecule. scielo.br
The use of deuterated compounds can be advantageous in NMR studies. The deuterium (B1214612) nucleus has different magnetic properties than a proton, and replacing protons with deuterium can simplify complex proton NMR spectra. This can be particularly useful in the structural elucidation of complex molecules like flavonoids. utexas.edu
Furthermore, specific NMR techniques, such as Saturation Transfer Difference (STD) NMR, are used to study the binding of small molecules (ligands) to large molecules like proteins. sci-hub.sebiomolther.org In an STD-NMR experiment, signals from the protein are saturated, and this saturation is transferred to any bound ligand. By observing which signals of the ligand are attenuated, one can determine which parts of the ligand are in close contact with the protein. biomolther.orgresearchgate.net
For example, STD-NMR experiments have been used to investigate the interaction between quercetin and proteins like Candida antarctica lipase (B570770) B (CaLB) and the Vitamin D Receptor (VDR). sci-hub.sebiomolther.org These studies have provided insights into the specific regions of the quercetin molecule that are involved in binding. sci-hub.sebiomolther.org While these particular studies used unlabeled quercetin, the use of selectively deuterated quercetin, such as Quercetin-d3, could provide even more detailed information about these interactions by simplifying the spectra and allowing for more precise analysis of the protein-ligand contacts.
Pharmacokinetic and Metabolic Research Utilizing Quercetin D3 Hydrate in Preclinical Models
Investigation of Kinetic Isotope Effects on Quercetin (B1663063) Biotransformation
The use of deuterium-labeled compounds like Quercetin-d3 is central to investigating the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is substituted with one of its isotopes. researchgate.net The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break. researchgate.net Consequently, if the cleavage of this bond is the rate-limiting step of a metabolic reaction, substituting hydrogen with deuterium (B1214612) will slow down the reaction rate. bibliotekanauki.plresearchgate.net
While direct experimental studies quantifying the KIE for the biotransformation of Quercetin-d3 are not extensively published, computational and theoretical models are used to predict reaction energetics and regioselectivity, such as the O-methylation of quercetin by catechol-O-methyltransferase (COMT). plos.orgresearchgate.net It is also important to note that a reduced rate of metabolism observed in in vitro microsomal assays due to a KIE does not always translate to altered pharmacokinetic profiles in vivo. researchgate.net In some cases, if one metabolic site is slowed by deuteration, the enzyme may simply shift its action to another, non-deuterated position on the molecule, a phenomenon known as metabolic switching. nih.gov
Elucidation of Metabolic Pathways in In Vitro Systems
In vitro systems, including cell lines like Caco-2, liver microsomes, and gut microbiota models, are indispensable for mapping the complex metabolic transformations of quercetin.
Phase II conjugation reactions are the primary metabolic fate of quercetin in the body. In vitro studies have demonstrated that quercetin is efficiently metabolized in intestinal and liver cells via glucuronidation and sulfation. plos.orgpeerj.com The key enzymes responsible are UDP-glucuronyltransferases (UGTs) for attaching glucuronic acid and sulfotransferases (SULTs) for adding a sulfate (B86663) group. peerj.comnih.gov These conjugations increase the water solubility of quercetin, facilitating its excretion. Studies using Caco-2 cells, a human colon adenocarcinoma cell line that mimics the intestinal barrier, have identified various conjugated metabolites, including quercetin monoglucuronide, quercetin trisulphate, and mixed quercetin glucuronide sulfate. escholarship.org The major metabolites identified in preclinical models are often quercetin-3-glucuronide (Q3G) and quercetin-3'-sulfate (Q3'S). nih.gov
Alongside conjugation, methylation is a significant pathway in quercetin biotransformation. researchgate.net This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which is present in tissues like the intestine, liver, and kidney. plos.orgpeerj.comnih.gov COMT transfers a methyl group to one of the hydroxyl groups on quercetin's catechol structure (the B-ring). Computational studies have investigated the regioselectivity of this reaction, confirming that quercetin is a substrate for COMT. plos.org The primary methylated metabolites formed are 3'-O-methylquercetin (more commonly known as isorhamnetin) and 4'-O-methylquercetin (tamarixetin). peerj.comresearchgate.net These methylated forms can also undergo subsequent glucuronidation or sulfation. peerj.com
| Metabolite Class | Specific Metabolite | Enzyme Family | Reference |
|---|---|---|---|
| Glucuronides | Quercetin-3-glucuronide (Q3G) | UGTs | nih.gov |
| Isorhamnetin-3-glucuronide | UGTs | plos.org | |
| Sulfates | Quercetin-3'-sulfate (Q3'S) | SULTs | plos.orgnih.gov |
| Methylated | Isorhamnetin (3'-O-methylquercetin) | COMT | peerj.comnih.gov |
| Tamarixetin (4'-O-methylquercetin) | COMT | peerj.com | |
| Mixed Conjugates | Quercetin monoglucuronide sulfate | UGTs, SULTs | escholarship.org |
The gut microbiota plays a crucial role in the metabolism of dietary flavonoids that are not absorbed in the small intestine. grafiati.comexlibrisgroup.com Many flavonoids, including quercetin, exist in food as glycosides (e.g., quercetin-3-O-rutinoside, known as rutin), which are poorly absorbed. grafiati.com Gut bacteria produce enzymes like α-rhamnosidase and β-glucosidase that cleave these sugar moieties, releasing the quercetin aglycone, which can then be absorbed or further metabolized by the microbiota. nih.govexlibrisgroup.com
In vitro fermentation models using human fecal bacteria have identified several species capable of degrading quercetin. grafiati.comnih.gov These include Flavonifractor plautii, Bacillus glycinifermentans, Bacteroides eggerthii, Bacteroides fragilis, and Eubacterium ramulus. grafiati.comnih.gov The biotransformation involves the cleavage of quercetin's C-ring, resulting in the formation of smaller phenolic acid compounds. exlibrisgroup.com
| Metabolite | Producing Bacterial Species (Example) | Reference |
|---|---|---|
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Flavonifractor plautii, Bacteroides fragilis | grafiati.comnih.gov |
| 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) | Bacillus glycinifermentans | grafiati.com |
| 3,4-dihydroxybenzoic acid (3,4-DHBA) | Bacillus glycinifermentans | grafiati.com |
Methylation Mechanisms
Preclinical Pharmacokinetic Profiling of Quercetin and its Deuterated Analog in Animal Models
Animal models, particularly rodents such as rats, mice, and gerbils, are essential for understanding the in vivo pharmacokinetic behavior of quercetin. nih.gov These studies reveal how the compound and its metabolites are absorbed, distributed, and eliminated.
Pharmacokinetic studies in rats have consistently shown that while a significant portion of orally administered quercetin is absorbed, the bioavailability of the parent quercetin aglycone is very low. frontiersin.org This is due to extensive first-pass metabolism, where approximately 93% of the compound is metabolized in the gut wall and a further 3% in the liver upon initial absorption. frontiersin.org As a result, the dominant forms of quercetin circulating in the plasma are its glucuronidated and sulfated metabolites. plos.orgnih.gov
A comparative study in rats administering 100 mg/kg of quercetin orally found that the area under the curve (AUC) for the metabolite quercetin-3-glucuronide (Q3G) was over 18 times higher than that of the parent quercetin, highlighting that the conjugated metabolite is the major circulating component. The plasma concentration curves for both quercetin and its metabolites often show two peaks, suggesting enterohepatic recirculation or absorption from different parts of the gastrointestinal tract.
| Compound Administered (100 mg/kg) | Analyte Measured in Plasma | AUC (mg·h·L⁻¹) | Cmax (mg/L) | Tmax (h) | Reference |
|---|---|---|---|---|---|
| Quercetin | Quercetin (Qr) | 1583.9 ± 583.3 | - | ~0.75 and ~5.0 | |
| Q3G | 39529.2 ± 6108.2 | - | |||
| Quercetin-3-O-β-glucuronide (Q3G) | Quercetin (Qr) | 1394.6 ± 868.1 | - | ~0.75 and ~5.0 | |
| Q3G | 24625.1 ± 1563.8 | - |
Excretion Pathway Analysis
The elimination of Quercetin-d3 (hydrate) and its metabolites from the body following administration in preclinical models occurs through two primary routes: urinary and fecal excretion. The use of isotopically labeled compounds like Quercetin-d3 is crucial for accurately tracing and quantifying the disposition of the parent compound and its biotransformation products. Preclinical studies, primarily in rodent models, have elucidated the relative importance of these pathways and the chemical forms in which the quercetin moiety is excreted.
After oral administration, a significant portion of quercetin is metabolized in the gut and the liver before entering systemic circulation. researchgate.netnih.gov The metabolites, which include glucuronide and sulfate conjugates, are then eliminated from the body. researchgate.netnih.gov The profile of metabolites found in urine can be markedly different from that in plasma, indicating substantial phase II metabolism and renal processing prior to excretion. cambridge.org
Research in rats has shown that after oral administration, only a small fraction of the administered dose is recovered as unchanged quercetin. researchgate.net The majority is eliminated in the form of various metabolites. Studies comparing urinary and fecal excretion have provided insights into the primary routes of elimination. For instance, in one study with rats, while fecal steroid excretion was not significantly influenced, a small percentage of administered quercetin was recovered in the urine over three days, suggesting that a portion of the compound and its metabolites are cleared renally. researchgate.net
Further investigations in mice have demonstrated how modifications to the quercetin molecule can influence its excretion pathway. A study comparing quercetin to its sulfated derivative, quercetin-5',8-disulfonate (QS), found that the sulfation increased its absorption. mdpi.com This was reflected in an improved 24-hour urinary excretion and a decreased fecal excretion of the quercetin moiety for QS compared to quercetin. mdpi.com This suggests that the chemical form of the flavonoid can significantly alter its route of elimination. The excretion of quercetin and its metabolites in both urine and feces has been observed to be dose-dependent. mdpi.com
The kidneys are a primary organ for the excretion of quercetin metabolites. researchgate.netmdpi.com These metabolites can include various glucuronide and sulfate conjugates. nih.govnih.gov The main metabolites that are transported from the enterocyte to the liver are quercetin 3-O-glucuronide and quercetin 3'-O-sulfate. nih.gov These and other metabolites formed in the liver circulate in the bloodstream before being filtered by the kidneys and eliminated in the urine. nih.gov
The following table summarizes findings from a preclinical study in mice, comparing the excretion of quercetin and its sulfated form (QS) over 24 hours.
Interactive Data Table: 24-Hour Excretion of Total Quercetin and Quercetin-5',8-disulfonate (QS) in Mice
| Administered Compound | Dosage (mg/kg·bw) | Average Amount Excreted in Urine (mg) | Average Amount Excreted in Feces (mg) |
| Quercetin | 100 | - | 1.54 |
| Quercetin | 200 | 0.46 | - |
| Quercetin | 500 | 1.11 | - |
| QS | 100 | - | 0.66 |
| QS | 200 | 1.53 | - |
| QS | 500 | 2.10 | - |
| Data derived from a study on the hepatoprotective effects of Quercetin and QS in mice. mdpi.com The table illustrates a dose-dependent increase in urinary excretion for both compounds and highlights the comparatively lower fecal excretion of QS at the 100 mg/kg dose. Dashes indicate where specific data points were not provided in the source material. |
Molecular and Cellular Mechanistic Investigations of Quercetin D3 Hydrate in Non Human Biological Systems
Enzyme Modulation and Inhibition Studies
Phosphoinositide 3-Kinase (PI3K) Pathway Modulation
Quercetin (B1663063) has been shown to modulate the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway in various non-human models. This pathway is crucial for regulating cell proliferation, survival, and metabolism. In psoriasis models, quercetin has demonstrated a therapeutic effect by inhibiting the PI3K/AKT/GLUT1 signaling pathway. imrpress.com Studies in human keratinocyte (HaCaT) cells showed that quercetin can suppress cell proliferation and promote apoptosis, with associated modifications in the proteins of the PI3K/AKT/GLUT1 pathway. imrpress.com
In the context of cancer, quercetin is recognized as a broad-spectrum inhibitor of PI3K. researchgate.net It has been reported to inhibit PI3K/AKT activity in human leukemic cell lines, leading to a blockage of proliferation. researchgate.net Furthermore, in prostate cancer cells, quercetin, in combination with other agents, has been shown to inhibit the PI3K/AKT pathway, resulting in mitochondrial dysfunction and apoptosis. frontiersin.org In primary effusion lymphoma cell lines, quercetin treatment led to a dose-dependent decrease in cell survival by inhibiting the PI3K/AKT/mTOR pathway. frontiersin.org Similarly, in pancreatic cancer cells, quercetin induced autophagy by inhibiting the PI3K/AKT/mTOR axis. frontiersin.org
Table 1: Effects of Quercetin on the PI3K Pathway in Different Non-Human Biological Systems
| Biological System | Model | Key Findings |
| Psoriasis | Imiquimod-induced mouse model and HaCaT cells | Quercetin inhibits the PI3K/AKT/GLUT1 signaling pathway, suppresses proliferation, and promotes apoptosis. imrpress.com |
| Prostate Cancer | PC3/R cells | Combination therapy with quercetin inverts doxorubicin (B1662922) resistance by targeting the c-met/PI3K/AKT pathway. frontiersin.org |
| Primary Effusion Lymphoma | BC3, BCBL1, and BC1 cell lines | Quercetin decreases cell survival and growth by inhibiting the PI3K/AKT/mTOR pathway. frontiersin.org |
| Pancreatic Cancer | Pancreatic cancer cells | Quercetin induces autophagy and enhances gemcitabine-induced cytotoxicity by inhibiting the PI3K/AKT/mTOR axis. frontiersin.org |
Sirtuin 1 (SIRT1) Activation Mechanisms
Quercetin is a known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in various cellular processes, including inflammation, oxidative stress, and aging. aging-us.comfrontiersin.org In a diabetic encephalopathy mouse model (db/db mice), quercetin was found to ameliorate cognitive dysfunction by activating the SIRT1 pathway and subsequently relieving endoplasmic reticulum (ER) stress. aging-us.com The study demonstrated that quercetin significantly increased the protein expression of SIRT1. aging-us.com
In the context of atherosclerosis, quercetin has been shown to protect against oxidized LDL (oxLDL)-induced endothelial oxidative damage by activating SIRT1. nih.gov This activation helps to modulate the AMPK/NADPH oxidase/AKT/endothelial NO synthase signaling pathway. nih.gov Furthermore, in a rat model of osteoarthritis, quercetin demonstrated a protective effect on chondrocytes by upregulating SIRT1 and subsequently activating the Nrf-2/HO-1 antioxidant pathway. mdpi.com Studies in aged mice have also reported that quercetin can attenuate neuroinflammation by modulating the SIRT1/NLRP3 pathway. frontiersin.org
Table 2: Mechanisms of SIRT1 Activation by Quercetin in Non-Human Models
| Biological System | Model | Key Findings |
| Diabetic Encephalopathy | db/db mice | Quercetin ameliorates cognitive dysfunction by activating the SIRT1 pathway and relieving ER stress. aging-us.com |
| Atherosclerosis | Human umbilical vein endothelial cells (HUVECs) treated with oxLDL | Quercetin protects against oxidative damage by activating SIRT1 and modulating downstream signaling. nih.gov |
| Osteoarthritis | Rat model and IL-1β-induced chondrocytes | Quercetin exerts a protective effect by upregulating SIRT1 and activating the Nrf-2/HO-1 pathway. mdpi.com |
| Neuroinflammation | Aged mice | Quercetin attenuates neuroinflammation through modulation of the SIRT1/NLRP3 pathway. frontiersin.org |
Effects on Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)
Quercetin has been shown to inhibit the expression of the pro-inflammatory enzymes Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) in various non-human cell models. In lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells, quercetin, when combined with catechin, inhibited the increased levels of pro-inflammatory mediators, including COX-2. dovepress.com Another study on LPS-stimulated RAW264.7 cells demonstrated that quercetin suppressed the expression of both COX-2 and iNOS in a concentration-dependent manner. researchgate.net
In human umbilical vein endothelial cells (HUVECs) stimulated with a cytokine mixture, quercetin caused a concentration-dependent inhibition of both iNOS and COX-2 protein levels. cambridge.org The inhibitory effect on both enzymes was noted to be stronger for quercetin compared to kaempferol (B1673270) at certain concentrations. cambridge.org However, in LPS-stimulated RAW264.7 macrophages, one study found that while quercetin markedly decreased iNOS expression, it had no effect on the expression of COX-2. spandidos-publications.com In a model of unilateral ureteral obstruction in rats, intraperitoneal treatment with quercetin suppressed the increased expression of COX-2 associated with inflammation and oxidative stress. dovepress.com
Table 3: Quercetin's Effects on COX-2 and iNOS Expression in Non-Human Systems
| Biological System | Model | Effect on COX-2 | Effect on iNOS |
| Macrophages | LPS-stimulated RAW 264.7 cells | Inhibition (in combination with catechin). dovepress.com | Inhibition. researchgate.net |
| Endothelial Cells | Cytokine-stimulated HUVECs | Concentration-dependent inhibition. cambridge.org | Concentration-dependent inhibition. cambridge.org |
| Macrophages | LPS-stimulated RAW264.7 cells | No effect. spandidos-publications.com | Marked decrease in expression. spandidos-publications.com |
| Kidney | Rats with unilateral ureteral obstruction | Suppression of increased expression. dovepress.com | Not specified. |
Receptor Binding and Interaction Analysis
Interaction with Vitamin D Receptor (VDR)
Studies have demonstrated a direct interaction between quercetin and the Vitamin D Receptor (VDR), a nuclear receptor that plays a key role in calcium homeostasis, bone mineralization, and cell differentiation. nih.govkcl.ac.uk Using techniques such as fluorescence quenching and saturation transfer difference (STD) NMR experiments, researchers have confirmed this molecular interaction. nih.govkcl.ac.uk The dissociation constant (Kd) for the binding of quercetin to the VDR has been determined to be 21.15 ± 4.31 μM. nih.govkcl.ac.ukresearchgate.net
Molecular docking and dynamics simulations have further elucidated the binding mode of quercetin to the VDR. nih.govkcl.ac.uk These findings suggest that quercetin can act as a ligand for the VDR, potentially activating VDR-mediated signaling pathways. frontiersin.org In a breast cancer-induced hepatic inflammation and fibrosis animal model, quercetin was shown to mimic the action of vitamin D3, and molecular docking analysis confirmed a strong binding affinity to the VDR. frontiersin.orgnih.gov This interaction is proposed as the mechanism through which quercetin suppresses hepatic inflammation and fibrosis in this model. frontiersin.org
Table 4: Quercetin and Vitamin D Receptor (VDR) Interaction Data
| Parameter | Value/Finding | Method |
| Direct Interaction | Confirmed | Fluorescence Quenching, STD-NMR. nih.govkcl.ac.uk |
| Dissociation Constant (Kd) | 21.15 ± 4.31 μM | Fluorescence Spectroscopy. nih.govkcl.ac.ukresearchgate.net |
| Binding Mode | Investigated | Molecular Docking and Dynamics Simulation. nih.govkcl.ac.uk |
| Functional Outcome | Mimics Vitamin D3 action, suppresses inflammation and fibrosis | Animal Model, Molecular Docking. frontiersin.orgnih.gov |
Cellular Signaling Pathway Interventions
Quercetin intervenes in a multitude of cellular signaling pathways in non-human biological systems, contributing to its diverse pharmacological effects. A significant area of intervention is the nuclear factor-kappaB (NF-κB) signaling pathway. In non-small cell lung cancer (NSCLC) cells, quercetin was found to inhibit cell proliferation by suppressing NF-κB signaling. jst.go.jp This was demonstrated by the down-regulation of the NF-κB p50 subunit and suppressed nuclear translocation of NF-κB. jst.go.jp In macrophages, quercetin's anti-inflammatory effects are partly attributed to the inhibition of the TLR4/NF-κB signaling pathway. dovepress.com
Furthermore, quercetin has been shown to modulate the Wnt/β-catenin signaling pathway. In melanoma cells, it can inhibit cell proliferation by regulating proteins within this pathway. frontiersin.org Quercetin also impacts MAPK signaling pathways. In LPS-stimulated RAW264.7 cells, quercetin inhibited the phosphorylation of Erk1/2 and JNK, suggesting the involvement of these pathways in its anti-inflammatory effects. spandidos-publications.com In cervical cancer cells, quercetin was found to systematically alter the PI3K, MAPK, and WNT pathways, leading to inhibition of cell proliferation and induction of apoptosis. nih.gov Additionally, quercetin can activate the Nrf2/ARE signaling pathway, which is crucial for the cellular antioxidant response. mdpi.com
Table 5: Summary of Quercetin's Interventions in Cellular Signaling Pathways
| Signaling Pathway | Biological System/Model | Effect of Quercetin |
| NF-κB | Non-small cell lung cancer cells | Inhibition of NF-κB signaling, leading to reduced cell proliferation. jst.go.jp |
| Wnt/β-catenin | Melanoma cells | Regulation of pathway proteins, inhibiting cell proliferation. frontiersin.org |
| MAPK (Erk1/2, JNK) | LPS-stimulated RAW264.7 cells | Inhibition of Erk1/2 and JNK phosphorylation. spandidos-publications.com |
| PI3K, MAPK, WNT | Cervical cancer (HeLa) cells | Systematic alteration leading to inhibited proliferation and apoptosis. nih.gov |
| Nrf2/ARE | Various | Activation, initiating the expression of antioxidant genes. mdpi.com |
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK, p38, JNK)
Quercetin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The MAPK family primarily includes the extracellular signal-regulated kinases (ERK), p38 kinases, and c-Jun N-terminal kinases (JNK).
In rat bone marrow-derived mesenchymal stem cells (rBMSCs), quercetin treatment led to the activation of the ERK and p38 pathways. plos.org This activation was associated with enhanced cell proliferation and osteogenic differentiation. plos.org Specifically, concentrations of 2 μM quercetin showed the most significant stimulatory effect on rBMSCs. plos.org In human oral cancer cells (SAS), quercetin was found to inhibit migration and invasion by blocking MAPK signaling pathways. iiarjournals.org Similarly, in gastric cancer cells, quercetin was observed to inhibit the phosphorylation of p-Erk1/2 and p-p38 in a dose-dependent fashion, suggesting its role in controlling cancer progression. dovepress.com
Studies on P39 myeloid leukemia cells showed that quercetin treatment resulted in pronounced phosphorylation of ERK1/2 and JNK, which was linked to the induction of apoptosis and cell cycle arrest. ashpublications.org In contrast, some studies indicate that quercetin's antioxidant effects are mediated by activating the intracellular p38 MAPK pathway, which in turn upregulates the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses. nih.govnih.gov
Table 1: Effects of Quercetin on MAPK Pathway Components in Various Cell Lines
| Cell Line/Model | Pathway Component | Observed Effect | Outcome | Reference |
|---|---|---|---|---|
| Rat Mesenchymal Stem Cells (rBMSCs) | ERK, p38 | Activation/Phosphorylation | Promotion of proliferation and osteogenic differentiation | plos.org |
| Human Oral Cancer Cells (SAS) | MAPK | Inhibition | Inhibition of migration and invasion | iiarjournals.org |
| Gastric Cancer Cells | p-Erk1/2, p-p38 | Inhibition of Phosphorylation | Inhibition of cell proliferation, migration, and invasion | dovepress.com |
| P39 Myeloid Leukemia Cells | ERK1/2, JNK | Phosphorylation | Induction of apoptosis and cell cycle arrest | ashpublications.org |
| Granulosa Cells | p38 MAPK | Activation | Upregulation of Nrf2, enhanced antioxidant capacity | nih.govnih.gov |
NF-κB Signaling Cascade Modulation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation, immune responses, and cell survival. Quercetin is widely reported to exert potent inhibitory effects on this pathway.
In various cancer cell models, quercetin has been shown to suppress NF-κB activation. nih.govspandidos-publications.com This inhibition leads to downstream effects such as the induction of apoptosis in colon cancer cells and reduced survival of prostate cancer cells. nih.gov The mechanism often involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, quercetin prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory and anti-apoptotic genes. mdpi.com
In a model of lipopolysaccharide (LPS)-induced inflammation in rat intestinal endothelial cells, quercetin significantly inhibited the phosphorylation of the NF-κB p65 subunit. foodandnutritionresearch.net This action contributed to the reduction of inflammatory cytokines like IL-1β, IL-6, and TNF-α. foodandnutritionresearch.net Similarly, in rat thymocytes and splenocytes, quercetin was found to mitigate the inflammatory effects of monosodium glutamate (B1630785) by hindering NF-κB activation. nih.gov In osteoclast precursors, quercetin potently suppressed NF-κB activation induced by RANKL, a key cytokine for osteoclast formation. spandidos-publications.com
AMPK and Akt Pathway Regulation
The AMP-activated protein kinase (AMPK) and Akt (also known as Protein Kinase B) pathways are central to cellular energy homeostasis, metabolism, and cell survival. Quercetin has been identified as an activator of AMPK and a modulator of Akt signaling.
In diabetic rat models, quercetin was shown to exert beneficial effects against atherosclerosis by activating AMPK. spandidos-publications.com The activation of AMPK by quercetin leads to the upregulation of SIRT1, which subsequently inhibits the NF-κB pathway, reducing inflammation and oxidative stress. spandidos-publications.com In broiler chickens, dietary quercetin supplementation improved lipid metabolism by activating the AMPK/PPAR signaling pathway in the liver, which promoted lipid oxidation. nih.gov Studies in 3T3-L1 pre-adipocytes also demonstrated that quercetin's anti-adipogenic effects were mediated by the activation of the AMPK signaling pathway. nih.gov
The relationship between quercetin, AMPK, and Akt can be complex. In some contexts, quercetin activates AMPK, which can lead to the inhibition of the mTOR pathway, a downstream target of Akt, resulting in autophagy. tandfonline.com In other studies, particularly concerning cancer, quercetin has been shown to inhibit the PI3K/Akt pathway, which is often overactive in tumors and promotes cell survival and proliferation. nih.govportlandpress.comsci-hub.se For instance, in human lung cancer cells (A549 and H1299), quercetin was found to activate the SIRT1/AMPK pathway, which contributed to pro-apoptotic autophagy. nih.govnih.gov
In Vitro Studies on Cellular Processes
Effects on Apoptosis and Autophagy in Cell Lines
Quercetin demonstrates a dual role in modulating apoptosis (programmed cell death) and autophagy (a cellular degradation process). In cancer cells, quercetin generally promotes apoptosis. For example, in human lung cancer cell lines A549 and H1299, quercetin induced mitochondria-dependent apoptosis in a dose-dependent manner. nih.gov This was accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. ashpublications.orgmdpi.com
Interestingly, quercetin's effect on autophagy can be context-dependent. In the same lung cancer cells, quercetin also induced autophagy. nih.govnih.gov Further investigation revealed that inhibiting this autophagy (using 3-methyladenine) actually reduced quercetin-induced apoptosis, suggesting that in this model, autophagy was pro-apoptotic. nih.govnih.gov Conversely, in gastric cancer cells, quercetin-induced autophagy was found to be a protective mechanism against apoptosis; inhibiting autophagy enhanced the cell death induced by quercetin. tandfonline.com In non-cancerous nucleus pulposus cells, quercetin protected against apoptosis by stimulating SIRT1-dependent autophagy. frontiersin.org
Table 2: Quercetin's Influence on Apoptosis and Autophagy
| Cell Line | Process | Key Findings | Outcome | Reference |
|---|---|---|---|---|
| A549 & H1299 (Lung Cancer) | Apoptosis & Autophagy | Induces both; autophagy is pro-apoptotic. | Cell Death | nih.govnih.gov |
| AGS & MKN28 (Gastric Cancer) | Apoptosis & Autophagy | Induces both; autophagy is protective. | Cell Death (augmented when autophagy is inhibited) | tandfonline.com |
| P39 (Myeloid Leukemia) | Apoptosis | Decreases Bcl-2, increases Bax, releases cytochrome c. | Cell Death | ashpublications.org |
| Nucleus Pulposus Cells | Apoptosis & Autophagy | Inhibits apoptosis by activating protective autophagy via SIRT1. | Cell Protection | frontiersin.org |
Modulation of Cell Proliferation and Differentiation (e.g., mesenchymal stem cells)
Quercetin has shown significant, though sometimes contradictory, effects on the proliferation and differentiation of mesenchymal stem cells (MSCs). The outcome appears to be highly dependent on the concentration used and the specific cell type.
One study using rat bone marrow-derived MSCs (rBMSCs) found that quercetin significantly enhanced cell proliferation and osteogenic differentiation in a dose-dependent manner, with a 2 μM concentration being most effective. plos.org This effect was linked to the activation of the ERK and p38 MAPK pathways. plos.org Other studies have also reported that quercetin promotes osteogenic differentiation of BMSCs through the activation of Wnt/β-catenin signaling. frontiersin.orgresearchgate.netnih.gov
However, a different study on human MSCs reported that a higher concentration of quercetin (10 μM) inhibited cell proliferation and osteoblastic differentiation, while simultaneously promoting adipogenesis (fat cell formation). researchgate.net This effect was suggested to be mediated by the inhibition of the Wnt/β-catenin pathway. researchgate.net This highlights a critical dose-dependent switch in quercetin's function, where low concentrations may promote bone formation while high concentrations may inhibit it and favor fat formation. researchgate.net
Mechanisms of Antioxidant Activity in Cellular Models
Quercetin is a potent antioxidant, and its mechanisms have been investigated in various cellular models. Its antioxidant action is multifaceted, involving both direct and indirect mechanisms.
Direct Scavenging of Reactive Oxygen Species (ROS): Quercetin's polyphenol structure, with its multiple hydroxyl groups, allows it to directly neutralize free radicals such as superoxide (B77818) anions and hydroxyl radicals. nih.govresearchgate.net This direct scavenging activity helps protect cells from oxidative damage to lipids, proteins, and DNA. frontiersin.org
Chelation of Metal Ions: Quercetin can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). nih.gov These metals can otherwise participate in Fenton reactions to generate highly reactive hydroxyl radicals. By binding these ions, quercetin prevents them from catalyzing oxidative reactions. nih.gov
Mechanisms of Anti-inflammatory Activity in Cellular Models
Quercetin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties in various in vitro studies. Its deuterated form, Quercetin-d3 (hydrate), is utilized as an internal standard for quantifying quercetin, and the anti-inflammatory mechanisms are attributed to the quercetin molecule itself. biomol.comcaymanchem.com Research has shown that quercetin can modulate key inflammatory pathways, primarily by inhibiting pro-inflammatory mediators and signaling cascades.
In cellular models, quercetin has been observed to suppress the production of several pro-inflammatory cytokines. For instance, in human mast cells (HMC-1), quercetin at a concentration of 30 µM significantly decreased the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8. biomol.comcaymanchem.com This inhibition of cytokine production is crucial in mitigating the inflammatory response. Furthermore, quercetin has been shown to inhibit the release of histamine (B1213489) from antigen-stimulated RBL-2H3 cells, another key event in the inflammatory process. biomol.comcaymanchem.com
The anti-inflammatory effects of quercetin are also mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). sld.cu By inhibiting these enzymes, quercetin reduces the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.
A key signaling pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Quercetin has been found to inhibit the activation of NF-κB. nih.govviamedica.pl This is a critical mechanism as NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. nih.gov Studies in human immortalized keratinocytes (HaCaT) cells have shown that quercetin can directly interact with p65, a subunit of NF-κB, thereby blocking its signaling and the expression of intercellular cell adhesion molecule-1 (ICAM-1). nih.gov
Additionally, quercetin's antioxidant properties contribute to its anti-inflammatory effects. It can scavenge reactive oxygen species (ROS), which are known to promote inflammation. nih.gov In lipopolysaccharide-induced RAW264.7 cells, quercetin's ability to scavenge ROS has been linked to the oxygen atom on its B ring. nih.gov
Table 1: Summary of Anti-inflammatory Mechanisms of Quercetin in Cellular Models
| Cell Line | Model System | Key Findings | References |
| HMC-1 (Human Mast Cells) | PMACI-induced inflammation | Decreased expression of TNF-α, IL-1β, IL-6, and IL-8. biomol.comcaymanchem.com | biomol.com, caymanchem.com |
| RBL-2H3 (Rat Basophilic Leukemia Cells) | Antigen-stimulated | Inhibited histamine release. biomol.comcaymanchem.com | biomol.com, caymanchem.com |
| HaCaT (Human Immortalized Keratinocytes) | General inflammation model | Blocked NF-κB signaling and ICAM-1 expression by interacting with p65. nih.gov | nih.gov |
| RAW264.7 (Mouse Macrophages) | Lipopolysaccharide-induced inflammation | Scavenged reactive oxygen species (ROS). nih.gov | nih.gov |
Antiviral Activity Research in Cell Culture Models
Quercetin has been identified as a broad-spectrum antiviral agent, exhibiting inhibitory activity against a wide range of viruses in cell culture models. scienceopen.com Its mechanisms of action are multifaceted, often targeting different stages of the viral life cycle, from entry and replication to the release of new viral particles.
Research has demonstrated quercetin's efficacy against both RNA and DNA viruses. For instance, it has been shown to inhibit the replication of viruses such as influenza virus, rhinovirus, herpesviruses, and adenoviruses. scienceopen.com The antiviral activity of quercetin often involves the inhibition of viral enzymes that are essential for replication, such as polymerases and proteases. scienceopen.com
In the context of specific viruses, a study on Zika virus (ZIKV) in A549 and Vero cells showed that quercetin hydrate (B1144303) inhibits the production of virus particles. nih.govresearchgate.net The antiviral effect was observed to be long-lasting, suggesting that it affects multiple rounds of ZIKV replication. nih.govresearchgate.net Molecular docking studies further indicated that quercetin hydrate could interact with the NS2B-NS3 proteases and the NS1-dimer of the Zika virus. nih.govresearchgate.net
Against influenza A virus (IAV), quercetin has been found to inhibit viral entry into host cells. mdpi.com It appears to target the virus particles directly rather than the host cells. mdpi.com Specifically, it is suggested that quercetin interacts with the viral hemagglutinin (HA) protein, thereby preventing the virus from attaching to and entering the cell. mdpi.com
For enterovirus 71 (EV71), the antiviral effect of quercetin was linked to the suppression of the NF-κB signaling pathway. researchgate.net In EV71-infected human rhabdomyosarcoma cells, quercetin reduced the expression of the viral protein VP1 and the pro-inflammatory cytokines TNF-α and IL-1β. researchgate.net
Furthermore, in studies with hepatitis C virus (HCV), quercetin has been shown to block viral translation and inhibit the NS3 protease, an enzyme crucial for viral replication. nih.gov
Table 2: Summary of Antiviral Activity of Quercetin in Cell Culture Models
| Virus | Cell Line(s) | Mechanism of Action | References |
| Zika Virus (ZIKV) | A549, Vero | Inhibits virus particle production; interacts with NS2B-NS3 proteases and NS1-dimer. nih.govresearchgate.net | nih.gov, researchgate.net |
| Influenza A Virus (IAV) | MDCK | Inhibits viral entry by targeting the hemagglutinin (HA) protein. mdpi.com | mdpi.com |
| Enterovirus 71 (EV71) | Human Rhabdomyosarcoma | Suppresses NF-κB signaling pathway; reduces expression of viral protein VP1 and pro-inflammatory cytokines. researchgate.net | researchgate.net |
| Hepatitis C Virus (HCV) | Not specified | Blocks viral translation; inhibits NS3 protease. nih.gov | nih.gov, |
| Herpes Simplex Virus (HSV-1) | Raw 264.7 | Suppresses TLR-3 dependent inflammatory responses. unica.it | unica.it |
| Human Cytomegalovirus (HCMV) | Not specified | Inhibits production of Immediate Early and Early proteins. unica.it | unica.it |
Computational and in Silico Modeling of Quercetin D3 Hydrate Interactions
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as quercetin (B1663063), interacts with the binding site of a protein receptor. Docking algorithms score various binding poses based on factors like binding energy, providing insights into the affinity and specificity of the interaction.
Research on quercetin reveals its ability to interact with a wide array of protein targets, suggesting its potential role in various biological pathways. Docking studies have consistently shown that quercetin achieves stable conformations within the binding pockets of diverse enzymes and receptors, primarily through a network of hydrogen bonds and hydrophobic interactions. For instance, studies targeting the SARS-CoV-2 main protease found that quercetin derivatives exhibit strong binding energies, with one study reporting a value of -7.79 kcal/mol, stabilized by numerous hydrogen bonds. nih.gov Similarly, when docked against anti-inflammatory protein targets like MAPK14, quercetin showed a high binding affinity with a binding energy of -9.7 kcal/mol. rjptonline.org
The key interactions typically involve the multiple hydroxyl (-OH) groups of quercetin, which act as both hydrogen bond donors and acceptors, and the aromatic rings, which participate in hydrophobic and π-π stacking interactions with amino acid residues in the receptor's active site. rjptonline.orgtandfonline.com These computational predictions underscore the molecule's capacity to fit into and interact with various biological targets, a characteristic that is expected to be identical for Quercetin-d3 (hydrate) due to its structural similarity.
| Target Protein | Protein Data Bank (PDB) ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Colon Cancer Target | 4UYA | -10.239 | Glu_201, Ala_203 | tandfonline.com |
| Angiotensin-Converting-Enzyme (ACE) | 1O86 | -8.5 | Not Specified | phcog.com |
| Anti-inflammatory protein (MAPK14) | Not Specified | -9.7 | Not Specified | rjptonline.org |
| Anticancer protein (SGK1) | Not Specified | -9.5 | Not Specified | rjptonline.org |
| OXA-10 β-lactamase | Not Specified | -5.95 | Not Specified | ghalib.edu.af |
| SARS-CoV-2 Main Protease | 6LU7 | -7.79 | Not Specified | nih.gov |
| Superoxide (B77818) Dismutase (SOD) | Not Specified | -10.324 | Val148, Val7, Lys9, Asn53 | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Affinity
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic view of the interactions in a solvated environment, assessing the stability of the docked pose and the flexibility of both the ligand and the protein. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
MD simulations of quercetin-protein complexes have consistently demonstrated the stability of the docked conformations. ghalib.edu.afplos.org For example, a 200 ns simulation of quercetin with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) showed that the quercetin-protein complex was structurally conserved and stable. plos.org RMSD plots are used to monitor the conformational changes of the protein and ligand over the simulation period; stable RMSD values indicate that the complex has reached equilibrium and remains in a consistent binding mode. biorxiv.orgffhdj.com
RMSF analysis, on the other hand, identifies the flexibility of individual amino acid residues. Residues with low RMSF values are typically part of stable structural elements or are constrained by their interaction with the ligand. Studies have shown that residues in the binding pocket that interact with quercetin exhibit minimal fluctuations, further confirming a stable binding interaction. biorxiv.orgresearchgate.net These dynamic studies reinforce the findings from docking, suggesting that quercetin, and by extension Quercetin-d3 (hydrate), can form stable and lasting interactions with its biological targets.
| System | Simulation Length | Key Findings | Reference |
|---|---|---|---|
| Quercetin-RdRp Complex | 200 ns | The complex was stable and structurally conserved with lower RMSD fluctuations compared to the control. | plos.org |
| Quercetin-OXA-10 Complex | Not Specified | MD simulations confirmed stable hydrogen bonds and comparable RMSD and RMSF values, validating docking results. | ghalib.edu.af |
| Quercetin-Bcl-2 Complex | Not Specified | Ligand RMSD showed stability with respect to the protein binding pocket. | biorxiv.org |
| Quercetin-DAPK1 Complex | 20 ns | Analysis of RMSD and radius of gyration (Rg) indicated a strong and stable binding to active site residues. | researchgate.net |
| Quercetin-3I99 Protein Complex | 100 ns | Quercetin complex attained stability with an RMSD of 2.0 nm, indicating it is a suitable binder. | ffhdj.com |
Quantum Mechanical Analysis of Chemical Interactions
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. For quercetin, QM studies provide fundamental insights into its molecular structure, stability, and reactivity, which are the ultimate drivers of its biological interactions. These studies are foundational to understanding the behavior of both quercetin and its isotopologues like Quercetin-d3 (hydrate).
DFT calculations have been used to determine the optimized geometry of quercetin, revealing the planarity of its ring system and the critical role of intramolecular hydrogen bonds in stabilizing its most favorable conformations. cuni.czrsc.org Comprehensive conformational analyses have identified numerous stable conformers, with relative Gibbs free energies spanning a range that highlights the molecule's flexibility. tandfonline.comtandfonline.com
A key aspect of QM analysis is the study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical reactivity and kinetic stability. tandfonline.commdpi.com For quercetin, a relatively small HOMO-LUMO gap indicates high chemical reactivity, which is consistent with its known antioxidant properties and its ability to interact with various biological molecules. tandfonline.commdpi.comdergipark.org.tr These intrinsic electronic characteristics are governed by the arrangement of atoms and electrons, which remains unchanged with isotopic substitution, making these findings directly applicable to Quercetin-d3 (hydrate).
| Computational Method | Calculated Property | Value | Significance | Reference |
|---|---|---|---|---|
| DFT (B3LYP/cc-pVTZ) | HOMO-LUMO Energy Gap (ΔE) | 4.08 eV | Indicates high chemical reactivity and potential bioactivity. | tandfonline.com |
| DFT (B3LYP/6-311++G(d,p)) | HOMO Energy | -5.68 eV | Relates to the ionization potential and electron-donating capacity. | mdpi.com |
| DFT (B3LYP/6-311++G(d,p)) | LUMO Energy | -1.94 eV | Relates to the electron affinity and electron-accepting capacity. | mdpi.com |
| DFT (B3LYP/6-311++G) | Ionization Potential (IP) | 5.68 eV | Energy required to remove an electron, linked to antioxidant activity. | mdpi.com |
| DFT (B3LYP/6-311++G) | Electron Affinity (EA) | 1.94 eV | Energy released when an electron is added. | mdpi.com |
| DFT (HF/6-311G) | HOMO-LUMO Energy Gap (ΔE) | 6.3449 eV | Higher gap suggests greater kinetic stability in this specific calculation. | chalcogen.ro |
Future Research Perspectives and Methodological Advancements for Deuterated Flavonoids
Development of Novel Deuteration Strategies for Enhanced Research Tools
The synthesis of deuterated organic compounds can be achieved through two primary methods: the use of isotope-containing precursors in a synthetic pathway or through hydrogen/deuterium (B1214612) exchange reactions. symeres.com While effective, these traditional approaches can sometimes be complex and may not be suitable for all molecules, especially complex natural products like terpenes which can be unstable under certain conditions. beilstein-journals.org
Future research is focused on developing more refined and versatile deuteration strategies. Innovations in this area include:
Biocatalysis: The use of enzymes to catalyze deuteration reactions offers high selectivity and activity under mild conditions. nih.gov For instance, engineered photodecarboxylases have shown potential in the synthesis of complex deuterated compounds from biologically active natural products. nih.gov This enzymatic approach is still an emerging field with significant potential for creating novel deuterated research tools. nih.gov
Late-Stage Functionalization: This technique allows for the introduction of deuterium into a molecule at a later stage of the synthesis, providing a more efficient route to deuterated analogs of complex molecules. hyphadiscovery.com
Metal-Free Deuteration: New methods are being explored for deuterium labeling that avoid the use of metals, offering a cleaner and often milder reaction profile. acs.org These can be applied to a broad range of substrates, including flavonoids. acs.org
Fermentation in Deuterated Media: A promising approach for producing completely deuterated, structurally complex natural products involves fermentation in a fully deuterated medium. beilstein-journals.org This method has successfully produced a completely deuterated terpene and holds potential for other classes of natural products that are challenging to synthesize chemically. beilstein-journals.org
These advancements are critical for producing a wider array of specifically labeled flavonoids, which will serve as more precise probes in biological studies.
Integration of Advanced Omics Technologies with Deuterated Probes
The synergy between deuterated flavonoids and advanced "omics" technologies—such as metabolomics, proteomics, and transcriptomics—is poised to revolutionize our understanding of cellular and physiological processes. nih.govresearchgate.net Stable isotope labeling is a sophisticated technique that allows researchers to trace and analyze various biological and chemical processes by incorporating stable isotopes into molecules. creative-proteomics.com
Metabolomics: Stable isotope-assisted metabolomics is a powerful tool for the comprehensive identification and profiling of metabolites. frontiersin.orgresearchgate.net Using deuterated probes like Quercetin-d3 (hydrate) in conjunction with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy allows for:
Tracer-Based Labeling: By introducing a labeled compound into a biological system, researchers can track its metabolism and identify all downstream metabolites that incorporate the isotopic label. frontiersin.org This helps in mapping metabolic pathways with greater accuracy. nih.gov
Enhanced Compound Annotation: The characteristic isotopic patterns created by deuteration aid in the reliable assignment and identification of unknown metabolites in complex biological samples. frontiersin.orgnih.gov
Flux Analysis: Isotope labeling is instrumental in studying metabolic fluxes, providing insights into the dynamics of metabolic networks. nih.gov
Proteomics: In proteomics, deuterated compounds can help in identifying protein targets and understanding protein-drug interactions. cambridge.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an emerging methodology for studying protein dynamics, folding, and interactions with small molecules like flavonoids. nih.gov
The integration of these technologies provides a more holistic view of the biological impact of flavonoids, bridging the gap between genotype and phenotype. mdpi.com
Addressing Challenges in Isotope-Labeled Natural Product Research
Despite the immense potential, research with isotope-labeled natural products faces several hurdles that need to be addressed for future progress:
Synthesis and Cost: The synthesis of isotopically labeled compounds can be complex and expensive, particularly for molecules with intricate structures. creative-proteomics.commusechem.com Developing more efficient and cost-effective synthesis methods is a key challenge. musechem.com
Analytical Complexity: The analysis of data from isotope labeling experiments requires sophisticated analytical techniques and expertise to accurately interpret the results and differentiate between isotopic variants. creative-proteomics.com Advanced data processing tools are essential to manage this complexity. creative-proteomics.comcambridge.org
Label Incorporation and Stability: Achieving high efficiency in label incorporation and ensuring the stability of the label throughout the experimental process are critical for reliable results. creative-proteomics.com The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can slow down metabolic processes and must be considered in experimental design and data interpretation. beilstein-journals.orginformaticsjournals.co.in
Connecting Molecules to Biosynthetic Gene Clusters (BGCs): A significant bottleneck in natural product discovery is linking a molecule to its corresponding BGC. nih.gov Isotope labeling platforms are being developed to assist in associating metabolite labeling patterns with BGC structure predictions, but this remains a complex area of research. nih.gov
Overcoming these challenges through continued methodological innovation will be crucial for unlocking the full potential of isotope-labeled natural products in research.
Potential for Quercetin-d3 (Hydrate) in Advanced Preclinical Research Models
Quercetin-d3 (hydrate), as a deuterated form of the widely studied flavonoid quercetin (B1663063), holds significant promise for advanced preclinical research. invivochem.comsmolecule.com Quercetin itself has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. smolecule.comnih.gov The deuterated version allows for more precise investigation of these effects.
Pharmacokinetic Studies: The primary application of Quercetin-d3 is in pharmacokinetic studies to meticulously track its absorption, distribution, metabolism, and excretion (ADME). smolecule.com The deuterium label provides a clear signature for mass spectrometry, enabling researchers to differentiate the administered compound and its metabolites from endogenous molecules. symeres.com This is crucial for understanding the bioavailability and metabolic fate of quercetin. kisti.re.krresearchgate.netnih.gov
Mechanism of Action Studies: By tracing the journey of Quercetin-d3 within cells and tissues, researchers can gain deeper insights into its molecular mechanisms. smolecule.com This includes identifying protein interactions and its influence on various signaling pathways. smolecule.comnih.gov For instance, studies have suggested that quercetin interacts with the vitamin D receptor, and Quercetin-d3 could be a valuable tool to further explore this interaction and its downstream effects. nih.gov
Preclinical Models: In advanced preclinical models, such as animal models of chronic diseases or organ-on-a-chip systems, Quercetin-d3 can be used to:
Evaluate its efficacy in a more controlled and traceable manner.
Understand how its metabolism might differ in various disease states.
Preclinical research using quercetin has shown potential in models of brain tumors, cardiovascular conditions, and viral infections. mdpi.comfoundmyfitness.comfrontiersin.org The use of Quercetin-d3 in these models would provide more definitive data on its direct effects and metabolic transformations.
Q & A
Q. What methodological approaches ensure the synthesis and characterization of Quercetin-d3 (hydrate) with isotopic purity?
To synthesize Quercetin-d3 (hydrate), deuterium labeling typically occurs at specific hydroxyl or methyl groups via acid-catalyzed hydrogen-deuterium exchange or enzymatic deuteration. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at targeted positions, complemented by high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% D-enrichment). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be used to confirm the hydrate form and stability .
Q. Which analytical techniques are optimal for quantifying Quercetin-d3 (hydrate) in complex biological matrices?
Reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for quantification in biological samples. A C18 column with a mobile phase of methanol/water (acidified with 0.1% formic acid) enhances separation. Deuterated internal standards (e.g., Quercetin-d8) mitigate matrix effects. Validation should follow FDA guidelines for precision (RSD <15%) and recovery (80–120%) .
Q. How does the hydrate form influence solubility and stability compared to anhydrous Quercetin-d3?
The hydrate form exhibits higher aqueous solubility due to hydrogen bonding with water molecules, as measured by shake-flask methods at 25°C. Stability studies (e.g., accelerated aging at 40°C/75% RH) show that hydrates are prone to dehydration under desiccating conditions, requiring inert atmosphere storage. X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) can monitor phase transitions .
Advanced Research Questions
Q. How can isotopic labeling (deuteration) be leveraged to study tissue-specific distribution and metabolite profiling?
Design a radiolabeled (³H or ¹⁴C) or stable isotope (d3)-based pharmacokinetic study. Administer Quercetin-d3 (hydrate) orally to model organisms, collect tissues at timed intervals, and use autoradiography or LC-MS/MS to quantify distribution. Metabolite identification requires high-resolution orbitrap MS with fragmentation patterns matched to deuterated standards. Consider enterohepatic recirculation effects on bioavailability .
Q. How can contradictions in bioavailability data for Quercetin-d3 (hydrate) be resolved methodologically?
Discrepancies often arise from variability in dissolution media (simulated gastric fluid vs. intestinal fluid), particle size distribution, and enzymatic degradation (e.g., gut microbiota β-glucuronidase activity). Use a crossover study design with standardized formulations. Employ biorelevant dissolution testing and population pharmacokinetic modeling to account for inter-individual variability .
Q. What in vitro-in vivo extrapolation (IVIVE) models best predict the pharmacokinetics of deuterated quercetin metabolites?
Combine hepatic microsomal stability assays (to assess phase I/II metabolism) with physiologically based pharmacokinetic (PBPK) modeling. Incorporate deuterium kinetic isotope effects (KIEs) on CYP450-mediated oxidation rates. Validate against in vivo plasma concentration-time profiles from preclinical species. Adjust for deuterium’s impact on metabolic half-life (e.g., reduced clearance due to KIEs) .
Methodological Considerations for Data Interpretation
- Contradictory Bioactivity Data : Differences in cell culture media (e.g., fetal bovine serum antioxidants) may quench reactive oxygen species (ROS) scavenging by Quercetin-d3, leading to variable IC₅₀ values. Standardize assays using serum-free media and include positive controls (e.g., ascorbic acid) .
- Metabolite Identification : Use ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR to distinguish deuterated metabolites from endogenous compounds. Reference databases like HMDB or Phenol-Explorer 2.0 for fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
